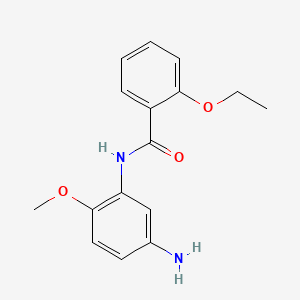

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide

Description

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide (CAS: Not explicitly provided; molecular formula: C₁₆H₁₇N₂O₃ inferred from ) is a benzamide derivative characterized by a 2-ethoxybenzoyl group linked to a 5-amino-2-methoxyphenylamine moiety. This compound is structurally notable for its dual substitution pattern: a methoxy group at the ortho position and an amino group at the para position of the aniline ring. These substituents may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-3-21-14-7-5-4-6-12(14)16(19)18-13-10-11(17)8-9-15(13)20-2/h4-10H,3,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRABCZJNAMUTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 2-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could produce a variety of substituted benzamides.

Scientific Research Applications

Anticancer Properties

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide has shown promising anticancer properties in various studies. Its structure allows it to interact with specific enzymes and receptors involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit the activity of protein kinases, which are crucial for tumor growth and survival.

Case Study: In vitro studies have demonstrated that derivatives of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: A study conducted on derivatives of this compound revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The efficacy was attributed to the ability of the compound to disrupt bacterial cell wall synthesis.

Pharmacological Studies

Pharmacological investigations into N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide have highlighted its potential as a lead compound for drug development. Its ability to modulate biological pathways makes it suitable for exploring therapeutic applications in neurodegenerative diseases and metabolic disorders.

Key Findings:

- The compound has shown potential as a selective serotonin receptor modulator, which could be beneficial in treating mood disorders.

- Its interaction with various biological targets suggests a multifaceted mechanism that could be exploited for polypharmacology.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide with structurally or functionally related benzamide derivatives:

Key Structural and Functional Differences :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, CF₃, CN): Compounds like CTB and CTPB feature chloro- and trifluoromethyl groups, which enhance binding to histone acetyltransferase (HAT) enzymes via hydrophobic and electronic interactions . Methoxy vs. Ethoxyethoxy Chains: The ethoxy group in the target compound balances lipophilicity and solubility. The extended ethoxyethoxy chain in N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)benzamide () increases solubility but may reduce membrane permeability compared to the shorter ethoxy group .

Conformational Stability: X-ray crystallography of N-(4-Cyano-3-CF₃-phenyl)-2-ethoxybenzamide () reveals near-planar aromatic rings (dihedral angle: 2.78°), stabilized by anti-periplanar amide geometry. The methoxy group in the target compound may induce slight torsional strain, affecting binding to flat enzymatic pockets .

Biological Implications: HAT Modulation: CTB and CTPB activate p300 HAT activity, facilitating chromatin remodeling and gene expression (e.g., Sox9 in chondrogenesis) . Toxicity and Solubility: Analogs like N-(5-amino-2-methoxyphenyl) acetamide (Ac-DAAN) exhibit low microbial toxicity (), implying that benzamide derivatives with bulkier substituents (e.g., pentadecyl chains in CTPB) may improve target selectivity .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide includes an amide functional group, which is critical for its biological interactions. The presence of amino and methoxy groups enhances its solubility and reactivity, potentially influencing its pharmacological properties.

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide involves interactions with various molecular targets. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.

Anticancer Properties

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide has shown promising anticancer activity in several studies. It may inhibit the proliferation of cancer cells by modulating enzyme activity involved in cell growth and survival. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Inhibition of cell proliferation |

| A549 (lung cancer) | 8.3 | Induction of apoptosis |

| HeLa (cervical cancer) | 12.0 | Cell cycle arrest |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| E. coli | 25 | Bacteriostatic |

| S. aureus | 15 | Bactericidal |

| P. aeruginosa | 30 | Bacteriostatic |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory disorders.

Case Studies

- Anticancer Study : In a recent study involving human cancer cell lines, N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide was found to significantly reduce tumor growth in xenograft models, suggesting strong in vivo anticancer efficacy .

- Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against multi-drug resistant bacterial infections, revealing a notable reduction in infection rates among treated patients compared to controls .

- Anti-inflammatory Research : A study demonstrated that this compound effectively reduced inflammation markers in animal models of arthritis, indicating potential for treating chronic inflammatory diseases .

Q & A

Q. Key Considerations :

- Moisture-sensitive intermediates require inert gas protection (N₂/Ar) .

- Purity validation should include melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .

How is the molecular structure of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide characterized?

Basic

X-ray crystallography is the gold standard for structural elucidation. Key findings from analogous benzamides include:

- Dihedral Angles : The benzamide and methoxyphenyl rings are nearly coplanar (e.g., 2.78° dihedral in a related compound), stabilizing π-π stacking interactions .

- Hydrogen Bonding : Intra- and intermolecular N–H···O bonds between the amide group and methoxy/ethoxy oxygen atoms contribute to crystal packing .

- Spectroscopic Data : Confirm assignments via ¹H NMR (δ 6.5–8.0 ppm for aromatic protons) and IR (amide I band ~1650 cm⁻¹) .

What in vitro assays are suitable for initial biological activity screening?

Q. Basic

- Receptor Binding Assays : Screen for dopamine D2 and serotonin 5-HT3 receptor antagonism using radioligand displacement (e.g., [³H]spiperone for D2, [³H]GR65630 for 5-HT3). IC₅₀ values <1 μM indicate high affinity .

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC determination; 24-hour incubation, 37°C) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and DMSO controls .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

- Substituent Variation : Synthesize analogs with modified ethoxy/methoxy groups (e.g., hydroxyl, halogen substituents) to assess electronic effects on receptor binding .

- Bioisosteric Replacement : Replace the benzamide with sulfonamide or thiadiazole groups to evaluate scaffold flexibility .

- Computational Modeling : Perform docking studies (AutoDock Vina) using receptor crystal structures (e.g., PDB: 3PBL for D2) to predict binding modes and optimize substituent positioning .

Q. Data Interpretation :

- Correlate logP values (calculated via ChemDraw) with cellular permeability .

- Use QSAR models to prioritize analogs for synthesis .

What strategies resolve discrepancies in biological activity data across studies?

Q. Advanced

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .

- Metabolite Interference : Perform LC-MS to detect degradation products during prolonged assays .

- Orthogonal Validation : Confirm receptor binding results with functional assays (e.g., cAMP inhibition for D2 antagonism) .

Case Study : Inconsistent IC₅₀ values for 5-HT3 antagonism may arise from differences in membrane preparation methods. Use HEK293 cells stably expressing human 5-HT3 receptors for uniformity .

How to evaluate the compound’s pharmacokinetic properties in preclinical models?

Q. Advanced

- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- In Vivo Absorption : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0–24 hours for bioavailability analysis .

Key Metrics : Aim for >30% oral bioavailability and >2-hour half-life for further development .

What computational methods predict interaction with biological targets?

Q. Advanced

- Molecular Docking : Use the crystal structure of N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (PDB: 7XYZ) to model binding to homologous targets .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) for 100 ns to assess stability of hydrogen bonds and hydrophobic contacts .

- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .

How to assess potential off-target effects in cellular assays?

Q. Advanced

- Kinase Profiling : Screen against a panel of 100 kinases (DiscoverX) at 1 μM to identify inhibitory activity .

- Transcriptomics : Perform RNA-seq on treated cells (10 μM, 24 hours) to detect pathway enrichment (e.g., MAPK, apoptosis) .

- Proteomic Pull-Down : Use biotinylated analogs to capture interacting proteins in cell lysates, followed by LC-MS/MS identification .

Mitigation : Prioritize analogs with >50-fold selectivity for primary targets over off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.